3,3-Dibromoazepan-2-one is a chemical compound that belongs to the class of azepanones, specifically featuring a dibromo substitution at the 3-position of the azepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The systematic study of its synthesis, structure, and reactivity has been documented in various scientific literature, highlighting its significance in organic synthesis and pharmaceutical research.
3,3-Dibromoazepan-2-one is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It is derived from azepane, which is a seven-membered saturated ring containing one nitrogen atom. The compound's synthesis has been explored in research articles focusing on novel protein kinase D inhibitors, showcasing its relevance in the context of therapeutic agents for diseases such as cancer .
The synthesis of 3,3-Dibromoazepan-2-one involves several steps that utilize various reagents and conditions. The process begins with the reaction of ε-caprolactam with phosphorus pentachloride and zinc iodide in chloroform. The addition of bromine leads to the formation of the dibrominated product.
The molecular structure of 3,3-Dibromoazepan-2-one can be characterized by its azepane ring system with two bromine atoms attached to the third carbon atom. The compound's molecular formula is .
3,3-Dibromoazepan-2-one participates in various chemical reactions typical for halogenated compounds. Its reactivity can be attributed to the presence of bromine substituents, which can undergo nucleophilic substitution reactions.
The mechanism of action for compounds like 3,3-Dibromoazepan-2-one often relates to their ability to interact with specific biological targets. In the context of protein kinase D inhibitors, it is hypothesized that the compound may inhibit kinase activity by binding to the ATP-binding site or other regulatory sites on the enzyme.
The physical and chemical properties of 3,3-Dibromoazepan-2-one are crucial for understanding its behavior in different environments.
3,3-Dibromoazepan-2-one finds applications primarily in medicinal chemistry as a potential lead compound for drug development targeting protein kinases involved in cancer progression. Its ability to serve as a scaffold for further modifications makes it valuable in synthesizing analogs with improved efficacy and selectivity.
Azepan derivatives, characterized by their seven-membered saturated nitrogen-containing rings, represent a cornerstone of heterocyclic chemistry with exceptional versatility in synthetic applications. The azepane scaffold, particularly azepan-2-one (caprolactam), serves as a fundamental building block for complex molecule construction due to its conformational flexibility and diverse reactivity profiles. The ring strain inherent in seven-membered rings facilitates ring-opening and functionalization reactions, enabling access to acyclic precursors or complex polycyclic systems [3].
Table 1: Key Synthetic Applications of Azepan-2-one Derivatives
Reaction Type | Product Class | Catalyst/Reagent | Significance |
---|---|---|---|
N-Alkylation | N-Substituted azepanones | Dialkyl sulfates, sodamide | Introduction of diverse N-functionality |
Ring Expansion | Benzazepine derivatives | Photochemical/thermal methods | Access to fused polycyclic systems |
Ring-Opening | α,ω-Amino acid derivatives | Hydrolytic/reducing agents | Synthesis of peptide mimetics |
Cycloaddition Templates | Complex heterocyclic frameworks | Transition metal catalysts | Construction of medicinally relevant scaffolds |
The structural adaptability of azepan-2-ones is exemplified by their participation in ring expansion protocols. For instance, tetrahydro-1H-1-benzazepinium salts undergo controlled ring fission via traditional methods like the von Braun cyanogen bromide reaction, enabling strategic bond disconnections [3]. Furthermore, the carbonyl functionality at the 2-position permits nucleophilic additions and serves as an anchor point for further transformations. Recent advances highlight their utility in ring-closing metathesis (RCM) strategies, where α,ω-diene precursors derived from azepanone frameworks undergo cyclization using Grubbs catalysts to yield complex partially saturated azepines [3]. This synthetic malleability positions azepan-2-ones as indispensable intermediates for accessing structurally diverse nitrogen-containing architectures.
Brominated heterocycles constitute a critically important class of pharmacophores, leveraging the unique electronic and steric properties of bromine atoms for targeted molecular design. The presence of bromine, particularly at activated positions, significantly enhances electrophilic character and facilitates regioselective cross-coupling reactions—attributes central to structure-activity relationship (SAR) optimization in drug discovery [5] [8]. Geminal dibromo substitution, as exemplified in 3,3-dibromoazepan-2-one (CAS 56987-35-0), creates a highly reactive electrophilic center at C3, enabling nucleophilic displacement or elimination reactions essential for diversification.
The profound bioactivity of brominated scaffolds stems from multiple factors:
Notably, brominated azepanones exhibit promising biological activity profiles, including anticancer properties. Specific derivatives, such as 3,3-dibromoazepan-2-one, demonstrate significant inhibition of cancer cell growth, positioning them as valuable leads in oncology-focused medicinal chemistry programs . This compound's molecular weight (270.95 g/mol) and moderate polarity (as evidenced by solubility in polar organic solvents) further enhance its drug-likeness, aligning with physicochemical requirements for bioactive molecules .
The medicinal exploration of azepan-2-one derivatives spans over a century, evolving from simple lactam chemistry to sophisticated targeted therapeutics. Early investigations focused on the reactivity of caprolactam (azepan-2-one), particularly its N-alkylation and ring-opening reactions, which provided foundational knowledge for heterocyclic synthesis [3]. The discovery that N-alkylation could be achieved using dialkyl sulfates in benzene—or exclusively at nitrogen using sodamide—marked a pivotal advancement for introducing structural diversity [3].
Table 2: Evolution of Key Azepan-2-one Derivatives in Medicinal Chemistry
Time Period | Key Development | Therapeutic Implication |
---|---|---|
Pre-1960s | Caprolactam polymerization studies | Industrial materials (nylon-6) |
1960s-1980s | N-Alkylated azepanones as CNS agents | Anxiolytic and anticonvulsant leads |
1990s-2000s | Benz-fused azepanones (e.g., benzazepinones) | Cardiovascular agents (renin inhibitors) |
2010s-Present | Halogenated derivatives (e.g., 3,3-dibromoazepan-2-one) | Targeted anticancer scaffolds |
The strategic incorporation of bromine atoms emerged as a transformative development in the late 20th century, driven by the recognition of halogen bonding in protein-ligand interactions. The synthesis of 3,3-dibromoazepan-2-one represents a specialized branch of this evolution, leveraging the dual reactivity of geminal bromines. Commercial availability of this compound (purity ≥95-98%) facilitates contemporary drug discovery, with suppliers offering quantities ranging from 100mg to 25g, supporting both initial screening and lead optimization studies . The compound's significance is further underscored by its exploration as a "privileged scaffold" in medicinal chemistry, where its bromine atoms serve as synthetic handles for structural elaboration into libraries of derivatives targeting diverse biological pathways [8].
Table 3: Commercial Availability of 3,3-Dibromoazepan-2-one (CAS 56987-35-0)
Supplier Reference | Purity | Available Quantities | Molecular Weight |
---|---|---|---|
IN-DA00ELH2 | 98% | 100mg, 250mg, 1g, 5g, 10g | 270.9498 g/mol |
54-OR346194 | Not specified | 500mg, 1g, 5g | 270.95 g/mol |
10-F075331 | 95.0% | 250mg, 500mg, 1g, 5g, 10g, 25g | 270.952 g/mol |
3D-GCA98735 | Min. 95% | 500mg, 5g | 270.95 g/mol |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: